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Compound of Interest

Compound Name: 4-(4-Bromopyridin-3-yl)morpholine

CAS No.: 1563533-04-9

Cat. No.: B1402041

Get Quote

4-(4-Bromopyridin-3-yl)morpholine is a heterocyclic building block of significant interest to

the pharmaceutical and medicinal chemistry sectors. Its structure combines two key

pharmacophores: a morpholine ring and a bromopyridine core. The morpholine moiety is a

privileged feature in drug design, often incorporated to enhance aqueous solubility, improve

metabolic stability, and introduce a basic center, thereby optimizing the pharmacokinetic profile

of a drug candidate.[1][2] The bromopyridine component serves as a versatile synthetic handle,

primarily for transition metal-catalyzed cross-coupling reactions, allowing for the strategic

introduction of diverse molecular complexity.

This guide provides a comprehensive overview of 4-(4-Bromopyridin-3-yl)morpholine,

detailing its physicochemical properties, a robust synthesis protocol, methods for

characterization, and its application as a key intermediate in the synthesis of advanced drug

candidates, particularly kinase inhibitors. The protocols and insights are designed for

researchers, scientists, and professionals engaged in drug development.
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A thorough understanding of the compound's properties is fundamental for its effective use and

safe handling.

Physicochemical Data
Property Value Reference

CAS Number 1563533-04-9 [3]

Molecular Formula C₉H₁₁BrN₂O

Molecular Weight 243.1 g/mol

Appearance Solid

Purity Typically ≥95%

InChI Key
NEJKKKLFVAWAFX-

UHFFFAOYSA-N

Storage Inert atmosphere, 2-8°C

Safety and Handling
4-(4-Bromopyridin-3-yl)morpholine and its isomers are classified as irritants.[4][5] Proper

safety precautions are mandatory during handling and storage.

Hazard Statement Description

H302 / H332 Harmful if swallowed or if inhaled.[6]

H315 Causes skin irritation.[4][5]

H319 Causes serious eye irritation.[4][5]

H335 May cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat.
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Respiratory Protection: Handle in a well-ventilated area, preferably a fume hood.[5] If dust or

aerosols may be generated, use a NIOSH-approved respirator.

Storage and Disposal:

Store the container tightly closed in a dry, cool, and well-ventilated place under an inert

atmosphere.[5]

Dispose of contents and container in accordance with local, regional, and national

regulations. This material should be treated as hazardous waste.[7]

Synthesis Protocol: Nucleophilic Aromatic
Substitution
The synthesis of 4-(4-Bromopyridin-3-yl)morpholine is typically achieved via a nucleophilic

aromatic substitution (SNAᵣ) reaction. This protocol describes a representative method starting

from 3,4-dibromopyridine and morpholine. The bromine atom at the 4-position of the pyridine

ring is more susceptible to nucleophilic attack due to electronic activation from the ring

nitrogen.
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Synthesis Workflow

3,4-Dibromopyridine +
Morpholine

Nucleophilic Aromatic Substitution
(SNAᵣ)

Solvent: DMSO or NMP
Base: K₂CO₃ or DIPEA

Heat: 100-140 °C

Reagents

Aqueous Work-up
(Quench, Extract with EtOAc)

Crude Mixture

Silica Gel Chromatography

Organic Phase

4-(4-Bromopyridin-3-yl)morpholine

Pure Product

Click to download full resolution via product page

Caption: Synthesis workflow for 4-(4-Bromopyridin-3-yl)morpholine.
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Reagent CAS Number Quantity

3,4-Dibromopyridine 626-05-1 1.0 eq

Morpholine 110-91-8 1.2 - 1.5 eq

Potassium Carbonate (K₂CO₃) 584-08-7 2.0 - 3.0 eq

Dimethyl Sulfoxide (DMSO) 67-68-5 ~5-10 mL/g

Ethyl Acetate (EtOAc) 141-78-6 For extraction

Brine (Saturated NaCl) 7647-14-5 For washing

Anhydrous Sodium Sulfate

(Na₂SO₄)
7757-82-6 For drying

Experimental Procedure
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add 3,4-dibromopyridine (1.0 eq), potassium carbonate (2.5 eq), and dimethyl

sulfoxide (DMSO).

Addition of Nucleophile: Add morpholine (1.2 eq) to the stirring suspension at room

temperature.

Heating: Heat the reaction mixture to 120 °C and maintain for 12-24 hours. Monitor the

reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is

consumed.

Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour the

mixture into a beaker containing ice-water.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with

ethyl acetate (EtOAc).

Washing: Combine the organic layers and wash sequentially with water and then with brine

to remove residual DMSO and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield

the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes to afford the pure 4-(4-Bromopyridin-3-yl)morpholine.

Characterization and Quality Control
Confirming the identity and purity of the final product is a critical step.

Technique Expected Results

¹H NMR

Aromatic protons on the pyridine ring will appear

as distinct multiplets. Protons on the morpholine

ring will typically appear as two triplets around

3-4 ppm.

¹³C NMR
Signals corresponding to the carbons of the

bromopyridine and morpholine rings.

Mass Spec (ESI+)

The mass spectrum will show a characteristic

isotopic pattern for the [M+H]⁺ ion due to the

presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1

ratio). Expected m/z: ~243.0 and ~245.0.

HPLC
A single major peak indicating the purity of the

compound (e.g., >95%).

Application as a Kinase Inhibitor Intermediate
4-(4-Bromopyridin-3-yl)morpholine is a valuable intermediate for constructing complex

molecules, particularly inhibitors of protein kinases, which are crucial targets in oncology.[8][9]

The bromine atom is readily functionalized via palladium-catalyzed cross-coupling reactions,

such as the Suzuki-Miyaura coupling, to form a new carbon-carbon bond.

Case Study: Suzuki Coupling for Biaryl Synthesis
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This protocol outlines a general procedure for the Suzuki coupling of 4-(4-Bromopyridin-3-
yl)morpholine with an arylboronic acid or ester. This reaction is fundamental in the synthesis

of many PI3K inhibitors that feature a biaryl or hetero-biaryl core.[8][10]

Reaction Diagram

Suzuki Coupling Application

4-(4-Bromopyridin-3-yl)morpholine +
Arylboronic Acid (R-B(OH)₂)

Suzuki-Miyaura Coupling

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
Base: Na₂CO₃ or K₂CO₃

Solvent: Dioxane/H₂O or DMF

Reagents

Coupled Biaryl Product
(Core for Kinase Inhibitor)

Product

Click to download full resolution via product page

Caption: Suzuki coupling reaction using the title compound.

Experimental Procedure (Suzuki Coupling)
Inert Atmosphere: To a flame-dried Schlenk flask, add 4-(4-Bromopyridin-3-yl)morpholine
(1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as sodium carbonate

(2.0-3.0 eq).

Catalyst Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add

the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).
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Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and

water (e.g., 4:1 ratio).

Heating: Heat the mixture to 80-100 °C under the inert atmosphere until the starting

materials are consumed (monitor by TLC or LC-MS).

Work-up: After cooling to room temperature, dilute the reaction with water and extract with an

organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate,

and purify the residue by column chromatography or recrystallization to obtain the final biaryl

product.

Conclusion
4-(4-Bromopyridin-3-yl)morpholine stands out as a strategically important intermediate in

drug discovery. Its synthesis is straightforward, and its dual-functionality allows for the

development of complex molecular architectures with desirable drug-like properties. The

protocols and data presented here serve as a practical guide for chemists to leverage this

valuable building block in the creation of next-generation therapeutics, particularly in the

competitive field of kinase inhibitor development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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